2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
Overview
Description
The compound is a benzothiazolium derivative with an anilinovinyl group. Benzothiazolium compounds are part of a larger class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . Anilinovinyl refers to an aniline (an organic compound consisting of a phenyl group attached to an amino group) attached to a vinyl group.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or coupling reactions .Scientific Research Applications
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Synthesis of Indole Derivatives
- Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The synthesis of indole derivatives often begins from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) affords the 1-iodo-2-methyl-3-nitrobenzene .
- Results : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .
-
Synthesis of Indole Derivatives
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Method : The synthesis of indole derivatives often begins from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) affords the 1-iodo-2-methyl-3-nitrobenzene .
- Results : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .
-
Synthesis of Indole Derivatives
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Method : The synthesis of indole derivatives often begins from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) affords the 1-iodo-2-methyl-3-nitrobenzene .
- Results : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S.HI/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;/h2-12H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYMEXHZDBZCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C(SC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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